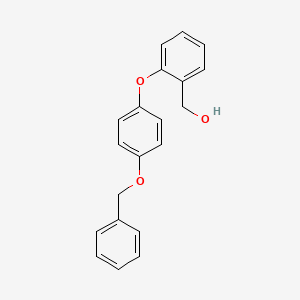

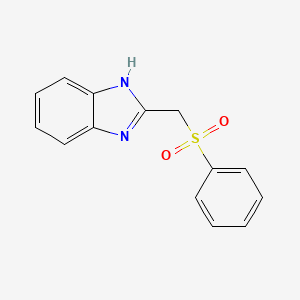

2-(1-Amino-2-phenoxyethylidene)malononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

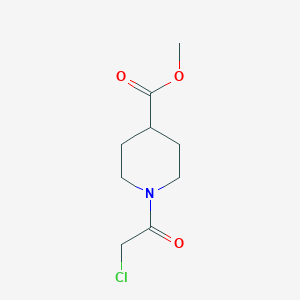

2-(1-Amino-2-phenoxyethylidene)malononitrile is a biochemical used for proteomics research . It has a molecular formula of C11H9N3O and a molecular weight of 199.21 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1-Amino-2-phenoxyethylidene)malononitrile are as follows :

Applications De Recherche Scientifique

Organic Synthesis

2-(1-Amino-2-phenoxyethylidene)malononitrile serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of the phenoxyethylidene moiety into various molecular frameworks, which can be beneficial in synthesizing complex organic compounds. The nitrile groups can undergo further transformations, such as hydrolysis or reduction, leading to a wide range of derivatives for pharmaceuticals and agrochemicals .

Material Science

In material science, this compound’s robust framework can be utilized to create novel polymeric materials. By exploiting the reactivity of the nitrile groups, researchers can develop polymers with unique properties, such as enhanced thermal stability or specific optical characteristics, which are valuable in the production of advanced materials for electronics and nanotechnology .

Biomedical Research

The amino group present in 2-(1-Amino-2-phenoxyethylidene)malononitrile makes it a candidate for bioconjugation with biomolecules, facilitating its use in drug delivery systems. It can be linked to carrier molecules or drugs, enhancing their solubility or targeting capabilities, which is crucial in the design of next-generation therapeutics .

Analytical Chemistry

This compound can act as a chromophoric agent in analytical chemistry due to its conjugated system. It can be part of assays that detect the presence of other substances based on colorimetric changes. This application is particularly useful in environmental monitoring and quality control processes .

Catalysis

The nitrile groups of 2-(1-Amino-2-phenoxyethylidene)malononitrile can coordinate to metal centers, forming complexes that serve as catalysts in various chemical reactions. These catalysts can be employed in processes such as carbon-carbon bond formation, which is fundamental in the synthesis of many organic compounds .

Photodynamic Therapy

Due to its potential to absorb light, 2-(1-Amino-2-phenoxyethylidene)malononitrile may be explored as a photosensitizer in photodynamic therapy (PDT). PDT is a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells when activated by light of a specific wavelength .

Safety and Hazards

Propriétés

IUPAC Name |

2-(1-amino-2-phenoxyethylidene)propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-6-9(7-13)11(14)8-15-10-4-2-1-3-5-10/h1-5H,8,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWQSNNVABDVPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=C(C#N)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377361 |

Source

|

| Record name | 2-(1-amino-2-phenoxyethylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Amino-2-phenoxyethylidene)malononitrile | |

CAS RN |

118645-79-7 |

Source

|

| Record name | 2-(1-amino-2-phenoxyethylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)